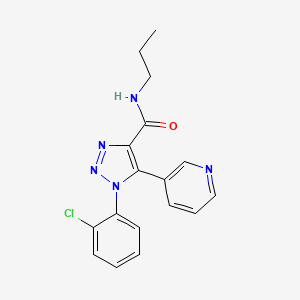

1-(2-chlorophenyl)-N-propyl-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Pyridine derivatives, such as the one you mentioned, are important structural motifs found in numerous bioactive molecules . They can be improved by introducing various functional groups into the pyridine scaffold . For example, vitamin B3, also known as nicotinic acid and with multiple biological activities, contains the carboxylic acid moiety at the C-3 position of the pyridine .

Synthesis Analysis

There are several methodologies for the introduction of various bio-relevant functional groups to pyridine . One study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .

Molecular Structure Analysis

The molecular structure of a compound can often be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy . For example, the NMR spectrum of a similar compound was reported as follows: δ 11.93 (s, 1H), 11.76 (s, 1H), 9.72 (s, 1H), 9.44 (d, J = 5.1 Hz, 1H), 8.87 (d, J = 5.1 Hz, 1H), 8.76 (s, 2H), 8.63 (d, J = 5.1 Hz, 1H), 8.18 (s, 1H), 7.83 (dd, J = 5.1, 8.1 Hz, 1H), 7.55 (dd, J = 5.1, 8.1 Hz, 1H), 7.53–7.49 (m, 2H), 7.45 (d, J = 8.1 .

Chemical Reactions Analysis

The chemical reactions involving pyridine derivatives can be quite diverse, depending on the functional groups present and the reaction conditions . For instance, pyridyl sulfones and pyridyl phosphonates are valuable in the field of medicinal chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be influenced by its molecular structure and the functional groups it contains . Pyridine analogs can have their biological activities and physical properties improved by introducing various functional groups into the pyridine scaffold .

Wissenschaftliche Forschungsanwendungen

Synthesis and Antioxidant Properties

The chemical compound "1-(2-chlorophenyl)-N-propyl-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide" and its derivatives have been studied for their synthesis and antioxidant properties. Bekircan et al. (2008) synthesized a series of new 3-(4-chlorophenyl)-5-(pyridin-4-yl)-4-(arylmethyleneamino)-4H-1,2,4-triazole derivatives, which exhibited notable antioxidant and antiradical activities. This research indicates that the structure of the compound and its derivatives could be influential in developing potent antioxidants Bekircan, Özen, Gümrükçüoğlu, & Bektaş, 2008.

NK-1 Antagonist Activity

In the domain of medicinal chemistry, derivatives of the compound have been found to exhibit NK-1 antagonist activity, which is significant in the context of therapeutic interventions for conditions such as depression and anxiety. Jungheim et al. (2006) utilized regioselective pyridine metallation chemistry to synthesize compounds with NK-1 antagonist activity Jungheim, Thrasher, Hembre, Gardinier, Savin, & Hong, 2006.

Oxidative Coupling Reactions

The compound's utility in synthetic chemistry, particularly in oxidative coupling reactions, has been demonstrated. El-Abadelah et al. (2018) studied an unprecedented oxidative coupling of alkanones with 3-(pyridin-2-yl)-4,5-dihydro-1,2,4-triazin-6(1H)-one coordinated to palladium(II), revealing the compound's potential role in complex synthetic pathways and its interaction with transition metals El-Abadelah, Hodali, Zreid, & Awwadi, 2018.

Antimicrobial and Antifungal Activities

Compounds with a similar structural framework have shown significant biological activities. Patel and Patel (2015) synthesized a novel series of heterocyclic compounds with remarkable antibacterial and antifungal activities, indicating the potential of such compounds in developing new antimicrobial agents Patel & Patel, 2015.

Zukünftige Richtungen

Eigenschaften

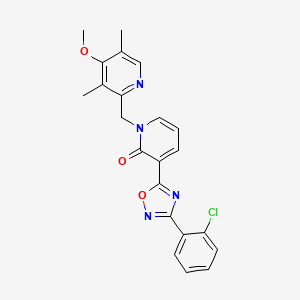

IUPAC Name |

1-(2-chlorophenyl)-N-propyl-5-pyridin-3-yltriazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClN5O/c1-2-9-20-17(24)15-16(12-6-5-10-19-11-12)23(22-21-15)14-8-4-3-7-13(14)18/h3-8,10-11H,2,9H2,1H3,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYDHUAHGZNRWJF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C1=C(N(N=N1)C2=CC=CC=C2Cl)C3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(4-Ethoxyphenyl)-4,7-dimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2629200.png)

![1-(pyridin-2-ylthio)-3-(((1S,3S,4S)-3,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride](/img/structure/B2629208.png)

![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamide](/img/structure/B2629212.png)

![1-(3,4-dimethylphenyl)-4-isopropyl-6-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2629213.png)

![3-{[(4-chlorobenzoyl)oxy]imino}-1-phenyl-1,3-dihydro-2H-indol-2-one](/img/structure/B2629220.png)

![1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-(1H-indol-1-yl)ethanone](/img/structure/B2629221.png)